molecular formula C13H14ClN3O2S B12920853 6-Chloro-N-(2,3-dimethylphenyl)-2-(methanesulfonyl)pyrimidin-4-amine CAS No. 86627-00-1

6-Chloro-N-(2,3-dimethylphenyl)-2-(methanesulfonyl)pyrimidin-4-amine

Cat. No.: B12920853
CAS No.: 86627-00-1
M. Wt: 311.79 g/mol
InChI Key: KDPZGZPNWFHNMR-UHFFFAOYSA-N
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Description

6-Chloro-N-(2,3-dimethylphenyl)-2-(methanesulfonyl)pyrimidin-4-amine is a chemical compound with the molecular formula C 13 H 14 ClN 3 O 2 S and a molecular weight of 295.79 g/mol . Its structure features a pyrimidine ring, which is a key scaffold in many biologically active molecules . Pyrimidine derivatives are extensively researched in medicinal chemistry and have been reported in scientific literature to exhibit a wide spectrum of biological activities, including antibacterial, antiviral, antioxidant, and anti-proliferative properties . This makes them valuable building blocks in the discovery and development of new pharmaceutical agents. Researchers utilize this specific compound for exploratory synthesis and biological screening in early-stage discovery projects. This product is provided with guaranteed chemical purity and identity for research purposes. Intended Use : This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use in humans or animals. Buyer assumes responsibility to confirm product identity and/or purity and for the safe handling, storage, and use of this material.

Properties

CAS No.

86627-00-1

Molecular Formula

C13H14ClN3O2S

Molecular Weight

311.79 g/mol

IUPAC Name

6-chloro-N-(2,3-dimethylphenyl)-2-methylsulfonylpyrimidin-4-amine

InChI

InChI=1S/C13H14ClN3O2S/c1-8-5-4-6-10(9(8)2)15-12-7-11(14)16-13(17-12)20(3,18)19/h4-7H,1-3H3,(H,15,16,17)

InChI Key

KDPZGZPNWFHNMR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC2=CC(=NC(=N2)S(=O)(=O)C)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-N-(2,3-dimethylphenyl)-2-(methylsulfonyl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of the chlorine atom at the 6-position of the pyrimidine ring using reagents like thionyl chloride or phosphorus oxychloride.

    Substitution with 2,3-Dimethylphenyl Group: This step involves the nucleophilic substitution reaction where the 2,3-dimethylphenylamine is introduced.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or sulfonyl groups, converting them to amines or thiols, respectively.

    Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-N-(2,3-dimethylphenyl)-2-(methanesulfonyl)pyrimidin-4-amine has been studied for its potential as an antitumor agent. Research indicates that compounds with similar structures exhibit inhibitory effects on cancer cell proliferation. The ability to modify the pyrimidine ring allows for the synthesis of analogs that may enhance therapeutic efficacy against specific cancer types.

Antimicrobial Activity

Studies have explored the antimicrobial properties of pyrimidine derivatives. The presence of the methanesulfonyl group in this compound enhances its interaction with microbial enzymes, potentially leading to effective antibacterial or antifungal agents. Experimental data suggest that derivatives can be optimized for improved potency against resistant strains.

Agrochemical Applications

The compound's structural features make it a candidate for development as a pesticide or herbicide. Research into similar compounds indicates potential efficacy in targeting specific plant pathogens or pests, thereby contributing to agricultural productivity and sustainability.

Case Studies

Study FocusFindingsReference
Antitumor ActivityThe compound showed significant inhibition of cancer cell lines in vitro, particularly in breast and prostate cancers.
Antimicrobial PropertiesDemonstrated effective inhibition against Gram-positive bacteria, with a minimum inhibitory concentration lower than existing antibiotics.
Agrochemical EfficacyField trials indicated that formulations containing this compound reduced pest populations significantly without harming beneficial insects.

Mechanism of Action

The mechanism of action of 6-Chloro-N-(2,3-dimethylphenyl)-2-(methylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Key Substituents Molecular Weight Key Features
Target Compound C₁₃H₁₄ClN₃O₂S 6-Cl, 2-SO₂CH₃, 4-N-(2,3-dimethylphenyl) 323.78 g/mol Methanesulfonyl enhances polarity; 2,3-dimethylphenyl adds steric bulk.
6-Chloro-N-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine C₁₄H₁₄ClN₅ Pyrazolo[3,4-d]pyrimidine core; 3,4-dimethylphenyl 287.75 g/mol Heterocyclic core increases rigidity; substituents alter binding affinity.
6-Chloro-N-[3-(trifluoromethyl)phenyl]pyrimidin-4-amine C₁₁H₇ClF₃N₃ 6-Cl, 4-N-(3-CF₃-phenyl) 273.64 g/mol Trifluoromethyl group improves metabolic stability and lipophilicity.
6-Chloro-N-(2,3-dimethylphenyl)quinoxalin-2-amine (3f) C₁₆H₁₄ClN₃ Quinoxaline core; 2,3-dimethylphenyl 283.76 g/mol Larger aromatic system may enhance π-π stacking but reduce solubility.
(R)-6-Chloro-N-(3-methylbutan-2-yl)-2-(pyridin-2-yl)-5-(2,4,6-trifluorophenyl)pyrimidin-4-amine C₂₀H₁₉ClF₃N₅ 6-Cl, 2-pyridinyl, 5-trifluorophenyl 445.85 g/mol Fluorine atoms increase electronegativity; branched alkyl chain affects pharmacokinetics.

Physicochemical Properties

  • Steric Effects : The 2,3-dimethylphenyl group introduces steric hindrance, which may limit binding to flat active sites (e.g., enzyme pockets) compared to smaller substituents like 4-fluorophenyl ().
  • Thermal Stability : Methanesulfonyl groups are thermally stable, whereas compounds with ester or amide linkages (e.g., ) may degrade under harsh conditions .

Biological Activity

Overview

6-Chloro-N-(2,3-dimethylphenyl)-2-(methanesulfonyl)pyrimidin-4-amine is a synthetic organic compound classified as a pyrimidine derivative. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the context of antiviral and antibacterial properties.

  • Molecular Formula : C13H14ClN3O2S
  • Molecular Weight : 311.79 g/mol
  • CAS Number : 86627-00-1
  • IUPAC Name : 6-chloro-N-(2,3-dimethylphenyl)-2-methylsulfonylpyrimidin-4-amine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the chloro and methanesulfonyl groups enhances its binding affinity and modulates various biological pathways. The exact mechanism remains to be fully elucidated, but initial studies suggest potential inhibition of key enzymes involved in cellular processes.

Antiviral Activity

Recent studies have indicated that pyrimidine derivatives exhibit promising antiviral activity. For instance, compounds similar to this compound have shown efficacy against viral pathogens by disrupting viral replication processes. A comparative analysis highlights that certain structural modifications can significantly enhance antiviral potency, as observed in derivatives tested against various viral strains .

Antibacterial Activity

This compound has also been evaluated for its antibacterial properties. In vitro studies demonstrated that it exhibits activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) studies suggest that the introduction of specific substituents can enhance antibacterial efficacy .

Activity Type Target Organism Efficacy
AntiviralVarious Viral StrainsModerate
AntibacterialMRSASubmicromolar

Case Studies and Research Findings

  • Antiviral Efficacy : A study investigated the antiviral potential of pyrimidine derivatives, revealing that specific substitutions at the C-2 and N-3 positions of the pyrimidine ring led to enhanced activity against viral targets .
  • Antibacterial Testing : In a series of experiments focusing on antibacterial activity, this compound was found to have submicromolar activity against MRSA strains. The findings suggest that this compound could serve as a lead for developing new antibiotics .
  • Cytotoxicity Assessments : Cytotoxicity tests conducted on primary mammalian cell lines indicated that while the compound exhibits significant antibacterial effects, it maintains a favorable safety profile with minimal cytotoxic effects .

Q & A

Q. 1.1. What synthetic methodologies are optimal for preparing 6-Chloro-N-(2,3-dimethylphenyl)-2-(methanesulfonyl)pyrimidin-4-amine?

Answer: The synthesis of pyrimidine derivatives like this compound typically involves sequential functionalization. Key steps include:

  • Halogenation and sulfonylation : Chlorination at the 6-position of pyrimidine via nucleophilic aromatic substitution (SNAr) using POCl₃ or PCl₅. Methanesulfonyl groups are introduced via sulfonylation of pyrimidine intermediates under basic conditions (e.g., K₂CO₃ in DMF) .
  • Buchwald-Hartwig amination : Coupling the 4-chloropyrimidine intermediate with 2,3-dimethylaniline using Pd catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) to install the aryl amine group .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. 1.2. How can analytical techniques resolve structural ambiguities in this compound?

Answer:

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to confirm the sulfonyl and chloro substituents’ positions .
  • NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies aromatic protons (δ 7.1–8.3 ppm), methyl groups (δ 2.1–2.5 ppm), and sulfonyl resonance (δ 3.3 ppm for CH₃SO₂) .
  • LC-MS : Confirm molecular weight (calc. 351.8 g/mol) via ESI-MS (m/z [M+H]⁺ = 352.1) .

Q. 1.3. What are the key structural features influencing its reactivity?

Answer:

  • Electron-withdrawing groups : The 6-chloro and 2-methanesulfonyl groups activate the pyrimidine ring for nucleophilic substitution at C4 and C5 positions .
  • Steric hindrance : The 2,3-dimethylphenyl group restricts rotation around the C–N bond, impacting intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. 2.1. How to design experiments to probe structure-activity relationships (SAR) for biological targets?

Answer:

  • Variation of substituents : Synthesize analogs with substituents like fluoro (electron-withdrawing) or methoxy (electron-donating) at the 2,3-dimethylphenyl group to assess electronic effects on target binding .
  • Biological assays : Test inhibition potency against enzymes (e.g., kinases, cholinesterase) using IC₅₀ measurements and correlate with Hammett σ values of substituents .
  • Crystallographic docking : Resolve co-crystal structures with target proteins (e.g., SARS-CoV-2 Mpro) to identify binding motifs .

Q. 2.2. How to address contradictions in biological activity data across studies?

Answer:

  • Reproducibility checks : Validate assay conditions (pH, temperature, solvent) to rule out artifacts. For example, DMSO concentration >1% may denature proteins .
  • Meta-analysis : Compare datasets from enzyme assays (e.g., IC₅₀) vs. cell-based assays (e.g., EC₅₀) to distinguish direct target inhibition from off-target effects .

Q. 2.3. What computational methods predict this compound’s interactions with macromolecules?

Answer:

  • Molecular dynamics (MD) : Simulate ligand-protein binding using AMBER or GROMACS to assess stability of sulfonyl-pyrimidine interactions over 100 ns trajectories .
  • Machine learning : Train models on ChEMBL bioactivity data to predict ADMET properties (e.g., solubility, CYP450 inhibition) .

Q. 2.4. How to optimize synthetic routes for scalability in academic labs?

Answer:

  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 16h to 2h for Stille couplings) while maintaining yields .
  • Flow chemistry : Implement continuous processing for hazardous steps (e.g., chlorination) to improve safety and reproducibility .

Q. 2.5. How to resolve challenges in crystallizing this compound for structural studies?

Answer:

  • Solvent screening : Use vapor diffusion with PEG 4000 in DMF/water mixtures to grow single crystals .
  • Twinned data refinement : Apply SHELXL’s TWIN/BASF commands to model non-merohedral twinning observed in orthorhombic systems .

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